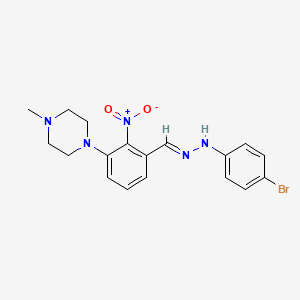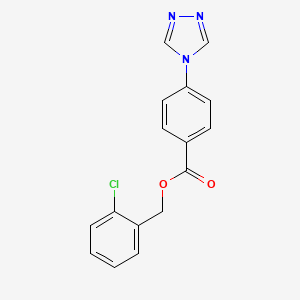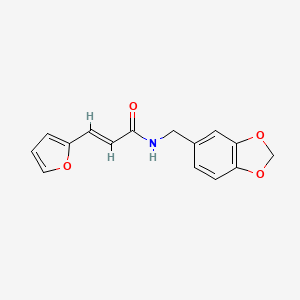![molecular formula C23H15N3 B5797644 1,3-di-3-pyridinylbenzo[f]quinoline](/img/structure/B5797644.png)
1,3-di-3-pyridinylbenzo[f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-di-3-pyridinylbenzo[f]quinoline, also known as DPBQ, is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. DPBQ belongs to the class of quinoline derivatives and has a unique structure that makes it an interesting molecule to investigate.
Mechanism of Action
The mechanism of action of 1,3-di-3-pyridinylbenzo[f]quinoline is not fully understood, but it is thought to involve the inhibition of protein kinase activity. 1,3-di-3-pyridinylbenzo[f]quinoline has been shown to bind to the ATP-binding site of kinases, which prevents the transfer of phosphate groups to target proteins. This inhibition of kinase activity can lead to the suppression of cellular signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,3-di-3-pyridinylbenzo[f]quinoline has been shown to have a range of biochemical and physiological effects. In cancer cells, 1,3-di-3-pyridinylbenzo[f]quinoline has been shown to induce apoptosis and inhibit cell proliferation. 1,3-di-3-pyridinylbenzo[f]quinoline has also been shown to inhibit the activity of protein kinases, which can lead to the suppression of cellular signaling pathways. In addition, 1,3-di-3-pyridinylbenzo[f]quinoline has been investigated for its potential use as a fluorescent probe for imaging cellular processes.
Advantages and Limitations for Lab Experiments
One advantage of using 1,3-di-3-pyridinylbenzo[f]quinoline in lab experiments is its unique structure, which makes it an interesting molecule to investigate. 1,3-di-3-pyridinylbenzo[f]quinoline has also been shown to have anti-tumor activity, which makes it a potential candidate for cancer therapy. However, there are also limitations to using 1,3-di-3-pyridinylbenzo[f]quinoline in lab experiments. 1,3-di-3-pyridinylbenzo[f]quinoline has a low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 1,3-di-3-pyridinylbenzo[f]quinoline has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.
Future Directions
There are many potential future directions for research on 1,3-di-3-pyridinylbenzo[f]quinoline. One area of interest is in the development of 1,3-di-3-pyridinylbenzo[f]quinoline-based fluorescent probes for imaging cellular processes. Another area of research is in the investigation of 1,3-di-3-pyridinylbenzo[f]quinoline's anti-tumor activity and its potential use in cancer therapy. In addition, further studies are needed to fully understand the mechanism of action of 1,3-di-3-pyridinylbenzo[f]quinoline and its effects on cellular signaling pathways. Overall, 1,3-di-3-pyridinylbenzo[f]quinoline is a promising molecule for scientific research, and further studies are needed to fully explore its potential applications.
Synthesis Methods
The synthesis of 1,3-di-3-pyridinylbenzo[f]quinoline involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with pyridine in the presence of a base. The reaction leads to the formation of 1,3-di-3-pyridinylbenzo[f]quinoline, which can be purified by column chromatography. The yield of 1,3-di-3-pyridinylbenzo[f]quinoline is typically around 50-60%, and the purity can be confirmed by NMR spectroscopy and mass spectrometry.
Scientific Research Applications
1,3-di-3-pyridinylbenzo[f]quinoline has been studied extensively for its potential applications in scientific research. One of the main areas of research is in the field of cancer biology, where 1,3-di-3-pyridinylbenzo[f]quinoline has been shown to have anti-tumor activity. 1,3-di-3-pyridinylbenzo[f]quinoline has also been studied for its potential use as a fluorescent probe for imaging cellular processes. In addition, 1,3-di-3-pyridinylbenzo[f]quinoline has been investigated for its ability to inhibit protein kinase activity, which is important in many cellular signaling pathways.
properties
IUPAC Name |
1,3-dipyridin-3-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3/c1-2-8-19-16(5-1)9-10-21-23(19)20(17-6-3-11-24-14-17)13-22(26-21)18-7-4-12-25-15-18/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKBUQBAOJXGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CN=CC=C4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dipyridin-3-ylbenzo[f]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5797575.png)
![N-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5797583.png)
![methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate](/img/structure/B5797584.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone](/img/structure/B5797589.png)

![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5797618.png)
![N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5797634.png)
![methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5797635.png)

![ethyl 4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzoate](/img/structure/B5797649.png)
![2-[4-(4-chlorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5797651.png)
![methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5797652.png)